Lipoamido-PEG3-OH: A Comprehensive Technical Guide for Researchers
Lipoamido-PEG3-OH: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the structure, properties, and applications of Lipoamido-PEG3-OH, a versatile heterobifunctional linker for advanced drug delivery and targeted protein degradation.
Introduction
Lipoamido-PEG3-OH is a specialized chemical compound that integrates a lipoamide moiety with a three-unit polyethylene glycol (PEG) spacer, terminating in a hydroxyl group. This unique architecture makes it a valuable tool in bioconjugation, drug delivery, and the development of novel therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs). The lipoamide group provides a robust anchor to gold surfaces and can engage in disulfide exchange, the hydrophilic PEG linker enhances solubility and provides spatial separation, and the terminal hydroxyl group offers a versatile handle for further chemical modification.
This technical guide provides a comprehensive overview of Lipoamido-PEG3-OH, including its physicochemical properties, key applications with detailed experimental protocols, and a comparative analysis with similar compounds.
Physicochemical Properties
Lipoamido-PEG3-OH is a well-characterized molecule with defined physical and chemical properties crucial for its application in sensitive biological systems.
| Property | Value | Reference |
| Chemical Name | 5-(1,2-dithiolan-3-yl)-N-(2-(2-(2-hydroxyethoxy)ethoxy)ethyl)pentanamide | [1] |
| Molecular Formula | C₁₆H₃₁NO₅S₂ | [1] |
| Molecular Weight | 381.55 g/mol | [1] |
| CAS Number | 1342764-64-0 | [1] |
| Appearance | Solid powder or viscous liquid (depending on purity and storage conditions) | [1] |
| Purity | Typically ≥95% | [2] |
| Solubility | Soluble in water and polar organic solvents such as DMSO and DMF.[1] | [1] |
| Storage Conditions | Recommended at -20°C under an inert atmosphere to prevent degradation.[1] | [1] |
Key Applications and Experimental Protocols
Lipoamido-PEG3-OH has emerged as a critical building block in two significant areas of biomedical research: the functionalization of gold nanoparticles for targeted drug delivery and the synthesis of PROTACs for induced protein degradation.
Gold Nanoparticle Functionalization
The lipoamide group of Lipoamido-PEG3-OH has a high affinity for gold surfaces, enabling the stable functionalization of gold nanoparticles (AuNPs). This surface modification enhances the biocompatibility and stability of AuNPs in biological media and provides a platform for attaching targeting ligands or therapeutic payloads.
This protocol is adapted from a method for functionalizing gold nanoparticles with a similar lipoamide-PEG compound and can be applied to Lipoamido-PEG3-OH.[3]
Materials:
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Gold nanoparticles (e.g., 25 nm colloidal gold solution)
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Lipoamido-PEG3-OH
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Sodium phosphate buffer (5 mM, pH 7.4)
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Sodium hydroxide (for pH adjustment)
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Human Serum Albumin (HSA), 0.5% solution
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Centrifuge
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Buffer A: 5 mM sodium phosphate buffer, pH 7.33, containing 0.05% HSA
Procedure:
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Adjust the pH of the colloidal gold solution to approximately 7.5 with sodium hydroxide.
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Prepare a stock solution of Lipoamido-PEG3-OH in 5 mM sodium phosphate buffer, pH 7.4.
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To 1 mL of the pH-adjusted colloidal gold, add the Lipoamido-PEG3-OH solution to achieve the desired final concentration (e.g., 4–32 µg/mL).[3]
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Incubate the mixture at room temperature for 2 hours with gentle agitation.
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To saturate the nanoparticle surface and prevent aggregation, add 25 µL aliquots of 0.5% HSA solution four times, with a 2-minute interval between each addition.
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Incubate for an additional 10 minutes at room temperature.
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Centrifuge the mixture at 13,000 x g for 15 minutes.
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Carefully remove the supernatant and resuspend the pellet in Buffer A.
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Repeat the centrifugation and resuspension steps two more times to wash the functionalized nanoparticles.
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After the final wash, resuspend the pellet in the desired volume of Buffer A. The functionalized nanoparticles are now ready for downstream applications.
PROTAC Synthesis
Lipoamido-PEG3-OH serves as a heterobifunctional linker in the synthesis of PROTACs.[1] PROTACs are chimeric molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase. The hydroxyl group of Lipoamido-PEG3-OH can be derivatized to connect to a POI-binding ligand, while the lipoamide end is typically modified to attach to an E3 ligase ligand. The PEG3 spacer provides the necessary length and flexibility for the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase.[4]
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Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex.
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Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.
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Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.
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Recycling: The PROTAC is released and can induce the degradation of another POI molecule.[5]
Comparative Analysis
Lipoamido-PEG3-OH is part of a broader family of PEGylated lipoamide derivatives. The choice of linker depends on the specific application, with variations in the PEG chain length and the terminal functional group.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features and Applications | Reference |
| Lipoamido-PEG3-OH | C₁₆H₃₁NO₅S₂ | 381.55 | Versatile linker for PROTACs and bioconjugation with a terminal hydroxyl for further derivatization. | [1] |
| Lipoamido-PEG2-OH | C₁₄H₂₇NO₄S₂ | 337.50 | Shorter PEG chain, potentially reducing steric hindrance in some applications. | [1] |
| Lipoamido-PEG3-Azide | C₁₆H₃₀N₄O₄S₂ | 406.56 | Terminal azide group for "click chemistry" reactions, enabling efficient and specific conjugation. | [1] |
| Lipoamide-PEG3-Maleimide | C₂₅H₄₁N₃O₇S₂ | 559.74 | Terminal maleimide group for covalent attachment to thiol-containing biomolecules. | [6] |
Conclusion
Lipoamido-PEG3-OH is a highly valuable and versatile chemical tool for researchers in drug development and nanotechnology. Its well-defined structure, combining a gold-binding lipoamide moiety, a biocompatible PEG spacer, and a reactive hydroxyl group, provides a robust platform for a wide range of bioconjugation applications. From the creation of sophisticated nanoparticle-based drug delivery systems to the synthesis of targeted protein degraders, Lipoamido-PEG3-OH offers a reliable and adaptable solution for advancing modern therapeutics. This guide provides a foundational understanding of its properties and applications, empowering researchers to leverage its potential in their scientific endeavors.
References
- 1. Lipoamido-PEG3-OH | Benchchem [benchchem.com]
- 2. Lipoamido-PEG3-alcohol, 1342764-64-0 | BroadPharm [broadpharm.com]
- 3. Nanogold Functionalized With Lipoamide-isoDGR: A Simple, Robust and Versatile Nanosystem for αvβ3-Integrin Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipoamide-PEG3-Mal, 1314378-19-2 | BroadPharm [broadpharm.com]
